Thiazolo[4,5-d]pyrimidine-2(3H)-thione, 5-methyl-7-(4-methyl-1-piperazinyl)-3-(phenylmethyl)-
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Overview
Description
3-BENZYL-5-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional substituents such as benzyl, methyl, and methylpiperazino groups. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate thioamides with hydrazonoyl halides under basic conditions, followed by cyclization to form the thiazolopyrimidine core . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylpiperazino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-BENZYL-5-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Pyrazolo[4,3-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, offering different chemical and biological properties.
Uniqueness
3-BENZYL-5-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is unique due to its specific combination of substituents and the thiazolopyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21N5S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-benzyl-5-methyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H21N5S2/c1-13-19-16(22-10-8-21(2)9-11-22)15-17(20-13)23(18(24)25-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
InChI Key |
WTGJJOCECCGYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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